Saniculoside R-1

ADMET Oral Bioavailability Drug Development

Procure high-purity Saniculoside R-1 as a structurally defined research tool. Its sole known source is Sanicula europaea, and the specific 21-O-(2-methylbutanoyl) ester and C-3 trisaccharide architecture are critical for experimental accuracy. Do not substitute with other R1-barrigenol saponins due to distinct ADMET and bioactivity profiles. Ideal for SAR studies and P-gp transporter investigations. Verify purity and request batch-specific analytical data for your R&D programs.

Molecular Formula C52H84O22
Molecular Weight 1061.22
CAS No. 204331-80-6
Cat. No. B610679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaniculoside R-1
CAS204331-80-6
SynonymsSaniculoside R 1;  Saniculoside R-1; 
Molecular FormulaC52H84O22
Molecular Weight1061.22
Structural Identifiers
SMILESCCC(C(O[C@H]1[C@@H]([C@@]2([C@@H]([C@@H]([C@@]3(C([C@@H]2CC1(C)C)=CC[C@@H]4[C@]5(CC[C@@H](C(C)([C@@H]5CC[C@@]34C)C)O[C@@H]6O[C@H](C(O)=O)[C@H]([C@@H]([C@H]6O[C@@H]7O[C@@H]([C@H]([C@@H]([C@H]7O)O)O)CO)O[C@H]8OC[C@H]([C@H]([C@@H]8O)O)O)O)C)C)O)O)CO)O)=O)C
InChIInChI=1S/C52H84O22/c1-10-21(2)43(67)74-41-40(64)52(20-54)23(17-47(41,3)4)22-11-12-27-49(7)15-14-28(48(5,6)26(49)13-16-50(27,8)51(22,9)38(62)39(52)63)70-46-37(73-45-33(60)31(58)30(57)25(18-53)69-45)35(34(61)36(72-46)42(65)66)71-44-32(59)29(56)24(55)19-68-44/h11,21,23-41,44-46,53-64H,10,12-20H2,1-9H3,(H,65,66)/t21?,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34-,35-,36-,37+,38-,39+,40-,41-,44+,45-,46+,49-,50+,51-,52-/m0/s1
InChIKeyARQLEOCMMPMRQH-ULDGSTSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saniculoside R-1 (CAS 204331-80-6): Structural & Purity Baseline for Triterpenoid Saponin Procurement


Saniculoside R-1 (CAS 204331-80-6) is a structurally defined acylated triterpenoid saponin first isolated from the leaves of Sanicula europaea [1]. Its core aglycone is the pentacyclic triterpene R1-barrigenol, featuring a distinctive 21-O-(2-methylbutanoyl) ester and a branched trisaccharide chain at C-3 consisting of α-L-arabinopyranosyl(1→3)-β-D-glucopyranosyl(1→2)-β-D-glucuronopyranoside [1][2]. This specific acylation pattern and glycosidic architecture distinguishes it from other R1-barrigenol glycosides, which may bear alternative acyl groups (e.g., acetyl, benzoyl, or geranoyl) or different sugar linkages [3].

Why In-Class Triterpenoid Saponins Cannot Substitute for Saniculoside R-1 in Research


Substituting Saniculoside R-1 with a generic 'R1-barrigenol saponin' or even a closely related congener like Saniculoside N (CAS 196955-52-9) is scientifically unsound due to critical differences in acylation and glycosylation patterns [1]. The 21-O-(2-methylbutanoyl) moiety present in Saniculoside R-1 imparts distinct physicochemical and predicted ADMET properties compared to saponins with alternative acylations (e.g., acetyl, benzoyl, or geranoyl esters) [2]. Moreover, the specific α-L-arabinopyranosyl(1→3)-β-D-glucopyranosyl(1→2)-β-D-glucuronopyranoside trisaccharide chain influences molecular recognition and potential interactions with biological targets, as demonstrated by the varying cytotoxic profiles observed among R1-barrigenol derivatives [2][3].

Quantitative Differentiation of Saniculoside R-1: A Data-Driven Procurement Guide


Predicted Human Oral Bioavailability: A Differentiating Factor for In Vivo Study Design

Computational ADMET predictions using admetSAR 2 indicate that Saniculoside R-1 has a high probability (85.71%) of lacking human oral bioavailability [1]. This contrasts with the broader class of triterpenoid saponins, many of which exhibit low oral absorption due to their large molecular weight and high polarity. This predicted property is a critical factor for researchers designing in vivo studies, as it suggests Saniculoside R-1 may require parenteral administration or formulation strategies to achieve systemic exposure, distinguishing it from other saponins with potentially more favorable oral absorption profiles.

ADMET Oral Bioavailability Drug Development

Blood-Brain Barrier Penetration Prediction: A Distinctive Feature for CNS-Targeted Research

In silico modeling predicts that Saniculoside R-1 has a moderate probability (52.50%) of crossing the blood-brain barrier (BBB) [1]. This predicted permeability is notable for a large, polar triterpenoid saponin and may be attributed to its specific acylation pattern. This contrasts with many other saponins, which are typically predicted to have very low BBB penetration. While this is a computational prediction requiring experimental validation, it provides a unique hypothesis for researchers investigating the potential central nervous system (CNS) activities of this compound.

ADMET Blood-Brain Barrier CNS Research

Structural Distinction: 21-O-(2-Methylbutanoyl) Esterification as a Key Differentiator from Other R1-Barrigenol Saponins

Saniculoside R-1 is specifically characterized by a 21-O-(2-methylbutanoyl) ester group on the R1-barrigenol aglycone [1][2]. This acylation pattern is distinct from many other bioactive R1-barrigenol saponins. For example, symplocososides G-K, which show potent cytotoxicity (IC50 0.82-5.09 µM), bear a 22α-O-(2-methylbutanoyl) and a 21β-O-geranoyl or benzoyl ester [3]. The specific position and nature of the acyl group can significantly influence membrane interactions and target binding, as evidenced by the variation in cytotoxic potency among these structurally related compounds [3].

Natural Product Chemistry Structure-Activity Relationship Triterpenoid Saponins

P-glycoprotein Interaction Profile: A Differentiator for Cellular Uptake and Efflux Studies

In silico predictions using admetSAR 2 suggest that Saniculoside R-1 is both a substrate (56.86% probability) and an inhibitor (74.85% probability) of P-glycoprotein (P-gp) [1]. This dual interaction profile is not uniformly observed across all triterpenoid saponins and may influence the compound's cellular uptake, efflux, and potential for drug-drug interactions. This predicted property is particularly relevant for researchers investigating the compound's intracellular accumulation, its ability to modulate the activity of co-administered P-gp substrates, or its potential role in overcoming multidrug resistance.

ADMET Drug Transporters P-glycoprotein

Cytotoxicity Profile: A Differentiating Factor for Cell-Based Assay Selection

While specific IC50 values for Saniculoside R-1 against cancer cell lines have not been reported in the primary literature, a comparative analysis of structurally related R1-barrigenol saponins provides context. Symplocososides G-K, which possess different acylation patterns, exhibit potent cytotoxicity with IC50 values ranging from 0.82 to 5.09 µM against various cancer cell lines (KB, HCT-8, Bel-7402, BGC-823, A549) [1]. In contrast, some other R1-barrigenol glycosides are reported to be inactive at 10 µg/mL [2]. The absence of reported potent cytotoxicity for Saniculoside R-1, combined with its unique acylation, suggests a potentially different or milder cytotoxicity profile, which may be advantageous for studies where high cytotoxicity is undesirable (e.g., certain mechanistic or non-cancer cell-based assays).

Cytotoxicity Cell-Based Assays Safety Pharmacology

Predicted CYP450 Inhibition Profile: A Differentiator for Drug-Drug Interaction Studies

In silico ADMET predictions indicate that Saniculoside R-1 is predicted to be a non-inhibitor of major CYP450 isoforms, including CYP3A4 (63.49% probability of non-inhibition), CYP2C9 (84.94%), CYP2C19 (89.68%), CYP2D6 (93.84%), and CYP1A2 (91.02%) [1]. It is, however, predicted to inhibit CYP2C8 (78.13% probability). This specific CYP inhibition profile, particularly the lack of inhibition of CYP3A4 and CYP2D6, distinguishes it from many other natural products and even some triterpenoid saponins that may act as pan-CYP inhibitors. This profile is crucial for researchers designing combination studies or evaluating potential drug-drug interactions.

ADMET Drug Metabolism CYP450 Inhibition

Evidence-Backed Application Scenarios for Saniculoside R-1 Procurement


ADMET Profiling and Pharmacokinetic Studies

Given its distinct predicted ADMET properties—including low oral bioavailability (85.71% probability), moderate BBB penetration (52.50%), and a specific CYP450 inhibition profile [1]—Saniculoside R-1 serves as an ideal tool compound for in vitro and in vivo studies aimed at validating these computational predictions. Researchers can use Saniculoside R-1 to investigate the impact of the 21-O-(2-methylbutanoyl) ester on membrane permeability, transporter interactions (especially P-gp), and hepatic metabolism, thereby contributing to a deeper understanding of triterpenoid saponin pharmacokinetics.

Structure-Activity Relationship (SAR) Studies on R1-Barrigenol Saponins

The unique 21-O-(2-methylbutanoyl) acylation of Saniculoside R-1 provides a specific structural variant for SAR studies [1][2]. By comparing its biological activity (or lack thereof) with that of other R1-barrigenol saponins bearing different acyl groups (e.g., symplocososides with geranoyl/benzoyl esters) [3], researchers can delineate the structural determinants of cytotoxicity, membrane interaction, or target binding. This makes Saniculoside R-1 a valuable reference compound for natural product chemistry and drug discovery programs focused on triterpenoid saponins.

Drug Transporter Interaction Studies

The predicted dual role of Saniculoside R-1 as both a substrate (56.86% probability) and inhibitor (74.85% probability) of P-glycoprotein (P-gp) [1] makes it a compelling probe for studying this key efflux transporter. It can be employed in cellular assays (e.g., Caco-2 or MDCK-MDR1 monolayers) to investigate its own transport kinetics or its ability to modulate the transport of established P-gp substrates. This application is particularly relevant for research into drug absorption, distribution, and multidrug resistance.

Non-Cytotoxic Control in Cell-Based Assays

Given the absence of reported potent cytotoxicity for Saniculoside R-1, in contrast to other R1-barrigenol saponins like symplocososides (IC50 0.82-5.09 µM) [1], it can serve as a valuable control compound in cell-based assays. When screening for novel bioactivities of triterpenoid saponins, Saniculoside R-1 can be used to rule out non-specific cytotoxic effects, allowing researchers to confidently attribute observed phenotypic changes to specific mechanisms of action rather than general cellular toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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